A Technical Guide to N,N-Diallyl-2-piperidinecarboxamide Hydrochloride: A Novel Scaffold for Drug Discovery
A Technical Guide to N,N-Diallyl-2-piperidinecarboxamide Hydrochloride: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocyclic amine have been successfully developed into therapeutics for a range of conditions, from neurological disorders to infectious diseases and oncology.[1][3][4] This guide introduces N,N-Diallyl-2-piperidinecarboxamide hydrochloride (CAS 1236260-73-3), a novel compound within this important chemical class.
While specific experimental data for this particular molecule is not yet widely available in peer-reviewed literature, its structural features—a chiral center at the 2-position of the piperidine ring and two allyl groups on the amide nitrogen—suggest unique potential for probing biological systems. The diallyl moiety, in particular, may confer distinct pharmacokinetic properties or introduce novel interactions with biological targets.
This document serves as a technical prospectus, synthesizing information from closely related analogues to provide a comprehensive overview of N,N-Diallyl-2-piperidinecarboxamide hydrochloride. We will explore its predicted physicochemical properties, propose a robust synthetic strategy, hypothesize potential mechanisms of action based on the known pharmacology of related structures, and outline experimental protocols for its investigation. This guide is intended to equip researchers with the foundational knowledge and practical insights needed to explore the therapeutic potential of this promising new chemical entity.
Physicochemical Properties and Safety
The precise physicochemical properties of N,N-Diallyl-2-piperidinecarboxamide hydrochloride are not yet documented. However, based on the general characteristics of similar small molecule piperidine derivatives and their hydrochloride salts, we can infer the following properties.
| Property | Predicted Value / Characteristic | Rationale / Comments |
| Molecular Formula | C12H21ClN2O | Based on the structure of N,N-Diallyl-2-piperidinecarboxamide hydrochloride. |
| Molecular Weight | 244.76 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[5] |
| Melting Point | Not available. Expected to be >100 °C. | Hydrochloride salts generally have higher melting points than their free base counterparts.[6] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| pKa | Not available. Estimated to be in the range of 8-11 for the piperidine nitrogen. | The piperidine ring nitrogen is basic.[7] |
Handling and Safety Precautions:
As with any novel chemical compound, N,N-Diallyl-2-piperidinecarboxamide hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling piperidine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
Proposed Synthetic Strategy
The synthesis of N,N-Diallyl-2-piperidinecarboxamide hydrochloride can be logically approached from the commercially available starting material, 2-piperidinecarboxylic acid. A robust and efficient method involves a two-step process: protection of the piperidine nitrogen, followed by amide coupling and subsequent deprotection and salt formation. This strategy is widely employed in the synthesis of related compounds.[2][11]
Step-by-Step Protocol:
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N-Protection of 2-Piperidinecarboxylic Acid:
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To a solution of 2-piperidinecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
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Cool the solution to 0°C and add Di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-Boc-2-piperidinecarboxylic acid with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.
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Rationale: The Boc protecting group is ideal as it is stable under the conditions of the subsequent amide coupling reaction but can be easily removed under acidic conditions.[2]
-
-
Amide Coupling with Diallylamine:
-
Dissolve the N-Boc-2-piperidinecarboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a peptide coupling agent, for example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), along with a non-nucleophilic base like diisopropylethylamine (DIPEA).[12]
-
Stir for a few minutes to activate the carboxylic acid, then add diallylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic phase and concentrate to yield crude N-Boc-N,N-diallyl-2-piperidinecarboxamide.
-
Rationale: Peptide coupling reagents like HBTU provide high yields and minimize side reactions, making them suitable for forming the amide bond.[12]
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the crude protected amide in a suitable solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.
-
Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the hydrochloride salt will typically result in the precipitation of the final product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any impurities, and dry under vacuum.
-
Rationale: The Boc group is labile to strong acid, and this one-step procedure both deprotects the piperidine nitrogen and forms the desired hydrochloride salt, simplifying the purification process.[13]
-
Proposed Synthesis Workflow Diagram:
Caption: Potential inhibition of neuronal signaling via T-type calcium channels.
Potential Research Applications and Experimental Protocols
The unique structure of N,N-Diallyl-2-piperidinecarboxamide hydrochloride makes it an attractive candidate for screening in various therapeutic areas.
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Neuroscience: As a potential ion channel modulator, it could be investigated for analgesic properties in models of neuropathic pain or as an anticonvulsant. [11]* Oncology: Given the success of related compounds as kinase inhibitors, screening against a panel of cancer-relevant kinases would be a logical step. [3]* Infectious Diseases: The discovery of piperidine carboxamides with antimalarial activity suggests that this compound could be evaluated for its efficacy against Plasmodium falciparum or other parasites. [4]
Example Experimental Protocol: In Vitro T-Type Calcium Channel Assay
To investigate the hypothesis that N,N-Diallyl-2-piperidinecarboxamide hydrochloride acts as a T-type calcium channel blocker, a whole-cell patch-clamp electrophysiology assay can be employed. This is a gold-standard method for characterizing ion channel modulators. [1] Objective: To determine the half-maximal inhibitory concentration (IC50) of N,N-Diallyl-2-piperidinecarboxamide hydrochloride on T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Cav3.2 subtype).
Methodology:
-
Cell Culture: Culture the HEK293 cells expressing the target T-type calcium channel subtype according to standard protocols.
-
Compound Preparation: Prepare a stock solution of N,N-Diallyl-2-piperidinecarboxamide hydrochloride in an appropriate solvent (e.g., deionized water or DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.
-
Electrophysiology Recordings:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Use a bath solution containing blockers for sodium and potassium channels to isolate calcium currents.
-
Hold the cells at a negative membrane potential (e.g., -90 mV) to ensure the T-type calcium channels are in a closed state.
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
-
Data Acquisition and Analysis:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with the various concentrations of N,N-Diallyl-2-piperidinecarboxamide hydrochloride and record the resulting currents.
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
N,N-Diallyl-2-piperidinecarboxamide hydrochloride represents a novel and unexplored member of the pharmacologically significant piperidine carboxamide family. While direct experimental data remains to be established, a comprehensive analysis of its structure in the context of related compounds allows for the formulation of scientifically grounded hypotheses regarding its properties, synthesis, and potential biological activities. The presence of the diallyl groups offers a unique structural motif that may lead to novel pharmacological profiles. This technical guide provides a foundational framework for researchers to embark on the synthesis and investigation of this promising compound, with the potential for discoveries in neuroscience, oncology, and infectious diseases.
References
- A Head-to-Head Comparison of 4-Piperidinecarboxamide and its Analogs in Drug Discovery - Benchchem.
- Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals - Benchchem.
-
Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available from: [Link]
- SAFETY DATA SHEET - Sigma-Aldrich.
-
Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
- SAFETY DATA SHEET - ThermoFisher.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available from: [Link]
- Safety Data Sheet.
-
ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants - ResearchGate. Available from: [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - 5z.com. Available from: [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. Available from: [Link]
-
Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study - PubMed. Available from: [Link]
-
Piperidine - Wikipedia. Available from: [Link]
-
PIPERIDINE - Ataman Kimya. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. zinc.5z.com [zinc.5z.com]
- 13. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
